molecular formula C5H8Cl2N2S B6177041 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride CAS No. 2742660-55-3

1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B6177041
CAS No.: 2742660-55-3
M. Wt: 199.1
InChI Key:
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Description

1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-1,3-thiazole with ethanamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug

What sets this compound apart is its unique combination of the thiazole ring with the ethanamine moiety, which imparts distinct chemical and biological properties .

Properties

CAS No.

2742660-55-3

Molecular Formula

C5H8Cl2N2S

Molecular Weight

199.1

Purity

95

Origin of Product

United States

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